REACTION_CXSMILES
|
[N:1]1([CH2:6][C:7]2[N:11]3[CH:12]=[C:13](C)[CH:14]=[CH:15][C:10]3=[N:9][C:8]=2[C:17]2[CH:22]=[CH:21][C:20](C)=[CH:19][CH:18]=2)C=[CH:4][N:3]=[CH:2]1.[ClH:24].ClCC1N2N=CC=CC2=[N:29]C=1C1C=CC(Cl)=CC=1.N1C=CN=N1>>[N:1]1([CH2:6][C:7]2[N:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]3=[N:9][C:8]=2[C:17]2[CH:22]=[CH:21][C:20]([Cl:24])=[CH:19][CH:18]=2)[CH:2]=[N:3][CH:4]=[N:29]1 |f:1.2|
|
Name
|
compound 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)CC1=C(N=C2N1C=C(C=C2)C)C2=CC=C(C=C2)C
|
Name
|
3-(chloromethyl)-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClCC1=C(N=C2N1N=CC=C2)C2=CC=C(C=C2)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=NC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)CC1=C(N=C2N1C=CC=C2)C2=CC=C(C=C2)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |